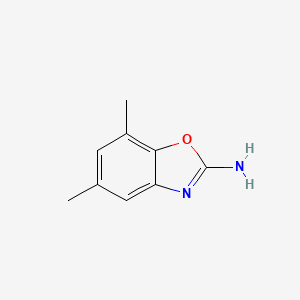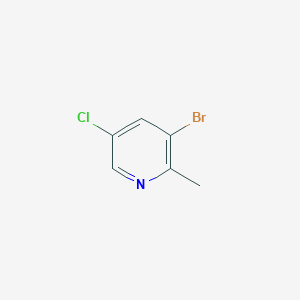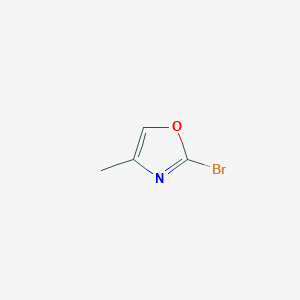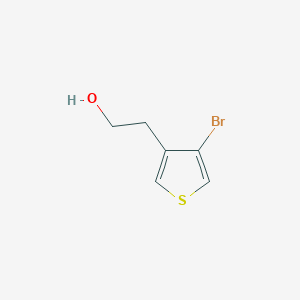
octahydro-1H-inden-5-amine
Overview
Description
Octahydro-1H-inden-5-amine is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.24 . The IUPAC name for this compound is octahydro-1H-inden-5-ylamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for octahydro-1H-inden-5-amine is 1S/C9H17N/c10-9-5-4-7-2-1-3-8(7)6-9/h7-9H,1-6,10H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Octahydro-1H-inden-5-amine has a predicted boiling point of 207.1±8.0 °C and a predicted density of 0.939±0.06 g/cm3 . The pKa of the compound is predicted to be 11.06±0.20 .Scientific Research Applications
Synthesis of Schiff Bases and Complexes A study by Jadeja et al. (2004) involved the synthesis of novel bidentate ligands through the condensation of specific compounds and various aromatic amines. The study delved into the structural characterization of these ligands, including molecular geometries determined by single-crystal X-ray study. These ligands were then used to form mononuclear octahedral complexes with copper(II), exhibiting properties relevant for further chemical applications (Jadeja, Shah, Suresh, & Paul, 2004).
Development of Pyrimidine-Containing Compounds Kochia et al. (2019) reported on the synthesis of pyrimidine-containing compounds with potential synthetic and pharmacological interest. The study highlights a one-pot reaction method that offers substrate availability, good yields, and mild conditions, which could be relevant for the development of new compounds for scientific research (Kochia, Bayat, Nasri, & Mohammadi, 2019).
Application in NMR and MRI Iali et al. (2018) explored the use of parahydrogen to hyperpolarize a range of compounds including amines, amides, and alcohols. The hyperpolarization process significantly enhances NMR and MRI signals, making previously impractical measurements possible. This research could offer insights into the utilization of octahydro-1H-inden-5-amine in enhancing NMR and MRI imaging techniques (Iali, Rayner, & Duckett, 2018).
Bromination Studies A study by Ozer et al. (2013) investigated the thermal and photobromination of octahydro-1H-indene. The research provided insights into the formation of isomeric tetrabromides and the mechanism involved in the product distribution. This could be pertinent to understanding the chemical behavior of octahydro-1H-inden-5-amine under similar conditions (Ozer, Kilbas, & Balcı, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Octahydro-1H-inden-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable tool for treatment.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities due to their interaction with multiple targets .
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9-5-4-7-2-1-3-8(7)6-9/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWBPXEXFNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-inden-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)



![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)





![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)
